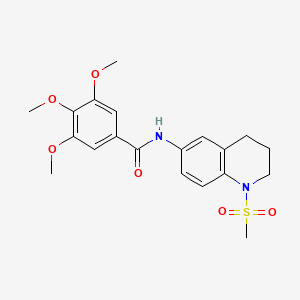
3,4,5-trimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-trimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TMAQ, and it has been shown to have a wide range of biochemical and physiological effects. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 3,4,5-trimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)amine to form the desired product.
Starting Materials
3,4,5-trimethoxybenzoic acid, thionyl chloride, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)amine
Reaction
Step 1: 3,4,5-trimethoxybenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form the corresponding acid chloride., Step 2: N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)amine is added to the reaction mixture and stirred at room temperature for several hours., Step 3: The reaction mixture is then quenched with water and extracted with an organic solvent such as ethyl acetate., Step 4: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure., Step 5: The crude product is purified by column chromatography using a suitable solvent system to afford the desired product, 3,4,5-trimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide.
作用機序
The mechanism of action of TMAQ involves its binding to the sigma-1 receptor. This receptor is located in the endoplasmic reticulum of cells and is involved in a wide range of cellular processes, including calcium signaling, protein folding, and lipid metabolism. TMAQ has been shown to modulate the activity of the sigma-1 receptor, which may have downstream effects on these cellular processes.
生化学的および生理学的効果
TMAQ has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the sigma-1 receptor, TMAQ has been shown to have antioxidant and anti-inflammatory properties. This compound has also been shown to increase the release of acetylcholine, which is a neurotransmitter that is involved in memory and learning.
実験室実験の利点と制限
One of the advantages of using TMAQ in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of modulating this receptor without affecting other cellular processes. However, one limitation of using TMAQ is its potential toxicity. This compound has been shown to be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on TMAQ. One area of interest is the development of new drugs that target the sigma-1 receptor. TMAQ may serve as a starting point for the development of these drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of TMAQ and its potential applications in the treatment of neurological disorders. Finally, research is needed to explore the potential toxicity of TMAQ and to develop methods for minimizing this toxicity in lab experiments.
科学的研究の応用
TMAQ has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a wide range of cellular processes. TMAQ has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and depression.
特性
IUPAC Name |
3,4,5-trimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-17-11-14(12-18(27-2)19(17)28-3)20(23)21-15-7-8-16-13(10-15)6-5-9-22(16)29(4,24)25/h7-8,10-12H,5-6,9H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJBUWRKNWXSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

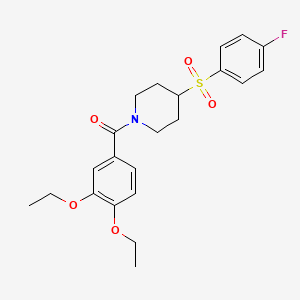
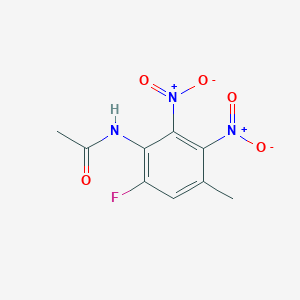
![4-(4-chlorobenzyl)-3-(3-chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2905587.png)
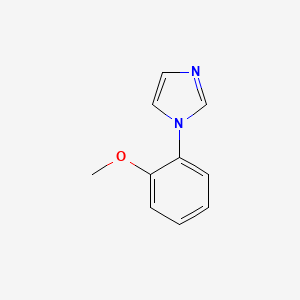
![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2905591.png)
![4-isopropoxy-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2905592.png)
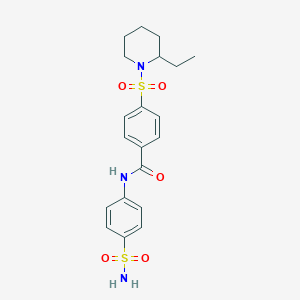
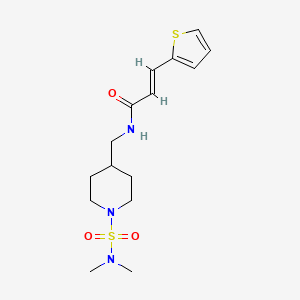
![7-(tert-butyl)-4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2905596.png)
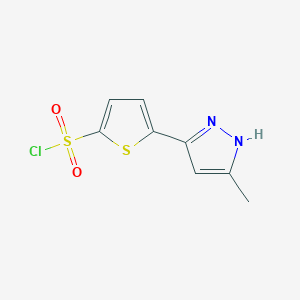
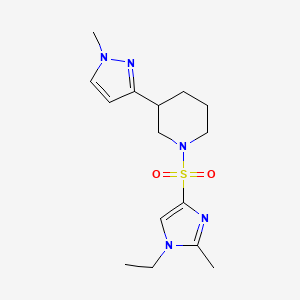
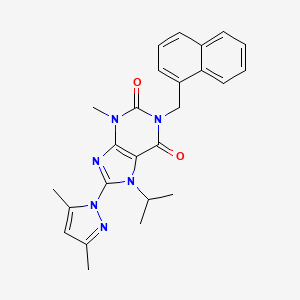
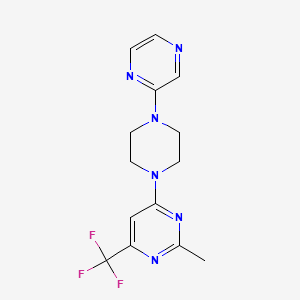
![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride](/img/no-structure.png)